2-(5-Chlorothiophen-2-yl)butan-2-ol
Description
2-(5-Chlorothiophen-2-yl)butan-2-ol is a tertiary alcohol featuring a 5-chlorothiophene substituent. Its molecular structure comprises a thiophene ring (a sulfur-containing aromatic heterocycle) with a chlorine atom at the 5-position and a hydroxyl group attached to a quaternary carbon.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClOS/c1-3-8(2,10)6-4-5-7(9)11-6/h4-5,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKKDCGUZXJABQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=C(S1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiophen-2-yl)butan-2-ol typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide, followed by hydrolysis . The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chlorothiophen-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products
Oxidation: 2-(5-Chlorothiophen-2-yl)butan-2-one
Reduction: 2-(5-Chlorothiophen-2-yl)butane
Substitution: 2-(5-Aminothiophen-2-yl)butan-2-ol
Scientific Research Applications
2-(5-Chlorothiophen-2-yl)butan-2-ol is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(5-Chlorothiophen-2-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(4-Chlorophenyl)butan-2-ol
- Structure : A tertiary alcohol with a 4-chlorophenyl substituent instead of a thiophene ring.
- Key Differences :
2-Methyl-3-buten-2-ol
3-Methyl-2-buten-1-ol
- Structure : A primary alcohol with an unsaturated carbon chain.
- Key Differences :
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |
|---|---|---|---|---|
| This compound* | ~185–190 (estimated) | ~200–220 (est.) | ~1.2–1.3 (est.) | Tertiary alcohol, chlorothiophene |
| 2-(4-Chlorophenyl)butan-2-ol | 184.67 | Not reported | Not reported | Tertiary alcohol, chlorophenyl |
| 2-Methyl-3-buten-2-ol | 86.13 | 98–99 | 0.824 | Tertiary alcohol, allylic chain |
| 3-Methyl-2-buten-1-ol | 86.13 | 140 | 0.84 | Primary alcohol, unsaturated chain |
*Hypothetical data inferred from structural analogs.
Key Observations :
- The chlorothiophene and chlorophenyl derivatives are expected to have higher boiling points and densities than non-aromatic alcohols due to increased molecular weight and aromatic stabilization.
- Tertiary alcohols (e.g., 2-(4-chlorophenyl)butan-2-ol) generally exhibit lower solubility in water compared to primary alcohols (e.g., 3-methyl-2-buten-1-ol) due to reduced hydrogen-bonding capacity.
Research Findings and Limitations
- Synthesis Challenges : Chlorothiophene-containing alcohols may require specialized catalysts (e.g., palladium for cross-coupling) compared to phenyl analogs, increasing synthetic complexity.
- Thermal Stability : Aromatic alcohols like 2-(4-chlorophenyl)butan-2-ol are less volatile than aliphatic analogs, making them suitable for high-temperature applications .
Biological Activity
2-(5-Chlorothiophen-2-yl)butan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C10H11ClOS
- CAS Number : [Insert CAS number if available]
This compound features a chlorothiophene ring and a secondary alcohol, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The hydroxyl group allows for hydrogen bonding, which can influence enzyme activity and receptor binding. Potential mechanisms include:
- Enzyme inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor modulation : It may interact with neurotransmitter receptors, influencing signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity. For instance, it has been evaluated for its effects on cancer cell lines and enzyme inhibition.
Table 1: In Vitro Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 12.5 | |
| Control (5-Fluorouracil) | A549 | 4.98 |
This table shows that while the compound is less potent than the standard chemotherapeutic agent 5-fluorouracil, it still exhibits notable inhibitory effects on cancer cell proliferation.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of various synthesized compounds, including this compound. The compound was found to induce apoptosis in A549 cells through mitochondrial pathways, suggesting its potential as an anticancer agent. The study reported that treatment with this compound led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2 .
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic processes. The results indicated that it could effectively inhibit acetylcholinesterase (AChE), a critical enzyme in neurotransmission, with an IC50 value of approximately 25 µM . This suggests potential applications in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
